

Applications of S,S-Dimethyl Sulfoximine in Pharmaceutical Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *S,S-Dimethyl sulfoximine*

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S,S-Dimethyl sulfoximine is a versatile and increasingly important building block in modern pharmaceutical synthesis. Its unique physicochemical properties and reactivity have led to its incorporation into a variety of drug candidates, where it often serves as a bioisosteric replacement for sulfone and sulfonamide moieties, leading to improved pharmacokinetic profiles. This document provides an overview of its key applications, with a focus on the synthesis of prominent clinical candidates, and includes detailed experimental protocols for seminal reactions.

Bioisosteric Replacement and Physicochemical Properties

The sulfoximine group ($S(=O)=NH$) is a chiral, polar, and metabolically stable functional group. Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, makes it an attractive bioisostere for sulfones and sulfonamides in drug design. The introduction of a sulfoximine moiety can lead to:

- Improved Solubility: The polarity of the sulfoximine group often enhances the aqueous solubility of drug candidates.

- Enhanced Metabolic Stability: The S=N bond is generally resistant to metabolic degradation, which can improve the half-life of a drug.
- Modulation of Potency and Selectivity: The unique electronic and steric properties of the sulfoximine group can lead to favorable interactions with biological targets.

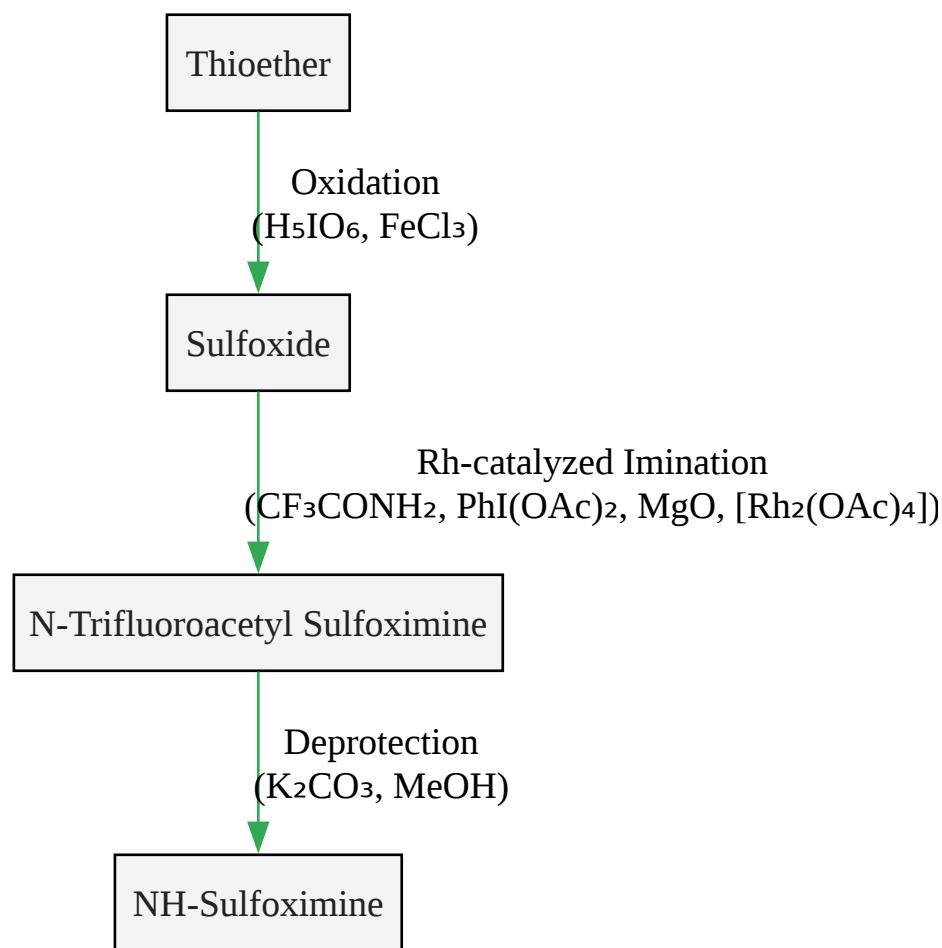
Key Applications in the Synthesis of Clinical Candidates

S,S-Dimethyl sulfoximine and its derivatives are key intermediates in the synthesis of several clinical candidates, particularly in the area of oncology.

Synthesis of Atuveciclib (BAY 1143572) - A PTEFb/CDK9 Inhibitor

Atuveciclib is a potent and selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb), a key regulator of cancer cell transcription. The synthesis of Atuveciclib highlights the use of a sulfoximine moiety, introduced via a rhodium-catalyzed imination of a sulfoxide.

Reaction Scheme for a Key Sulfoximine Intermediate in Atuveciclib Synthesis:



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Figure 1. Synthesis of the NH-sulfoximine intermediate for Atuveciclib.

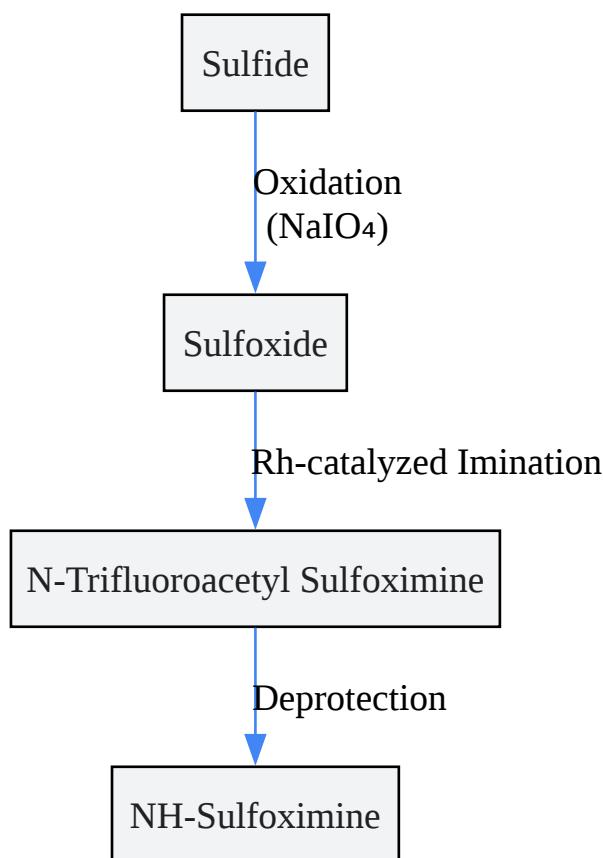
Quantitative Data for the Synthesis of the Atuveciclib Sulfoximine Intermediate[1][2]

Step	Reactants	Product	Yield
Oxidation	Thioether, H_5IO_6 , $FeCl_3$	Sulfoxide	70% (over 2 steps from starting benzyl chloride)
Rh-catalyzed Imination	Sulfoxide, CF_3CONH_2 , $PhI(OAc)_2$, MgO , $[Rh_2(OAc)_4]$	N-Trifluoroacetyl Sulfoximine	79% (over 2 steps from sulfoxide)
Deprotection	N-Trifluoroacetyl Sulfoximine, K_2CO_3 , MeOH	NH-Sulfoximine	-

Synthesis of Ceralasertib (AZD6738) - an ATR Kinase Inhibitor

Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key enzyme in the DNA damage response. The synthesis of a key intermediate for Ceralasertib also involves the formation of a sulfoximine from a sulfoxide.

Reaction Scheme for a Key Sulfoximine Intermediate in Ceralasertib Synthesis:



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Figure 2. Synthesis of the NH-sulfoximine intermediate for Ceralasertib.

Quantitative Data for the Synthesis of a Ceralasertib Intermediate

Step	Reactants	Product	Yield
Oxidation	Sulfide, NaIO ₄	Sulfoxide	High Yield
Rh-catalyzed Imination	Sulfoxide	N-Trifluoroacetyl Sulfoximine	-

Key Synthetic Methodologies

Two pivotal reactions underpin the application of **S,S-dimethyl sulfoximine** and its derivatives in pharmaceutical synthesis: rhodium-catalyzed imination of sulfoxides and palladium-catalyzed α -arylation of sulfoximines.

Rhodium-Catalyzed Imination of Sulfoxides

This method provides a direct and efficient route to N-protected and N-unsubstituted sulfoximines from readily available sulfoxides. The reaction is stereospecific, proceeding with retention of configuration at the sulfur center.

Experimental Workflow for Rhodium-Catalyzed Imination:



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Figure 3. General workflow for Rhodium-catalyzed imination of sulfoxides.

Protocol: Rhodium-Catalyzed Imination for the Synthesis of an Atuveciclib Intermediate[1][2]

Materials:

- Sulfoxide intermediate
- 2,2,2-Trifluoroacetamide (CF_3CONH_2)
- (Diacetoxyiodo)benzene (PhI(OAc)_2)
- Magnesium oxide (MgO)
- Dirhodium tetraacetate ($[\text{Rh}_2(\text{OAc})_4]$)
- Dichloromethane (DCM)
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)

Procedure:

- Imination: To a solution of the sulfoxide in dichloromethane (DCM) at room temperature, add magnesium oxide, 2,2,2-trifluoroacetamide, (diacetoxyiodo)benzene, and a catalytic amount of dirhodium tetraacetate.
- Stir the reaction mixture at room temperature for 16 hours.
- Upon completion (monitored by TLC), filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield the N-trifluoroacetylated sulfoximine.
- Deprotection: Dissolve the N-trifluoroacetylated sulfoximine in methanol and add potassium carbonate.
- Stir the mixture at room temperature for 1 hour.
- After completion, neutralize the reaction, extract the product with an organic solvent, and concentrate to obtain the free NH-sulfoximine.

Palladium-Catalyzed α -Arylation of S,S-Dimethyl Sulfoximine

This reaction allows for the formation of a C-C bond at the α -position of the sulfoximine, enabling the synthesis of more complex structures. This is a key step in creating diverse sulfoximine-containing building blocks.

Experimental Workflow for Palladium-Catalyzed α -Arylation:



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Figure 4. General workflow for Palladium-catalyzed α -arylation.

Protocol: General Procedure for Palladium-Catalyzed α -Arylation of an N-Benzoyl Sulfoximine Ethyl Ester

Materials:

- N-Benzoyl sulfoximine ethyl ester
- Aryl bromide
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- rac-BINAP
- Cesium carbonate (Cs_2CO_3)
- Toluene

Procedure:

- In a reaction vessel, combine the N-benzoyl sulfoximine ethyl ester, aryl bromide, palladium(II) acetate, rac-BINAP, and cesium carbonate.
- Add anhydrous toluene to the vessel under an inert atmosphere.
- Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time.
- Monitor the reaction progress by GC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the α -arylated sulfoximine.

Conclusion

S,S-Dimethyl sulfoximine and its derivatives have emerged as valuable tools in pharmaceutical synthesis. Their application as bioisosteres has led to the development of promising drug candidates with improved properties. The continued development of synthetic methodologies for the introduction and functionalization of the sulfoximine moiety will undoubtedly expand its role in the design and synthesis of future therapeutics. Researchers are encouraged to explore the use of this versatile building block to address challenges in drug discovery and development.

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